Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate
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Overview
Description
Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C11H7F3O2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under microwave irradiation at 130°C, resulting in the formation of the desired product in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C11H7F3O2S |
---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)8-5-17-9-3-2-6(4-7(8)9)11(12,13)14/h2-5H,1H3 |
InChI Key |
RWSUDKGQSUSPLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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